3-Amino-1-propanol

Catalog No.
S577907
CAS No.
156-87-6
M.F
C3H9NO
M. Wt
75.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-propanol

CAS Number

156-87-6

Product Name

3-Amino-1-propanol

IUPAC Name

3-aminopropan-1-ol

Molecular Formula

C3H9NO

Molecular Weight

75.11 g/mol

InChI

InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2

InChI Key

WUGQZFFCHPXWKQ-UHFFFAOYSA-N

solubility

SOL IN WATER, ALCOHOL & ETHER
MISCIBLE WITH ACETONE & CHLOROFORM

Synonyms

1,3-Propanolamine; 1-Amino-3-hydroxypropane; 3-Propanolamine; β-Alaninol; 3-Hydroxy-1-propylamine; Propanolamine

Canonical SMILES

C(CN)CO

The exact mass of the compound Propanolamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in water, alcohol & ethermiscible with acetone & chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7766. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. It belongs to the ontological category of primary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-1-propanol is a linear amino alcohol featuring a primary amine and a primary hydroxyl group separated by a three-carbon chain. This structure makes it a bifunctional building block in organic synthesis, particularly for pharmaceuticals and heterocycles. It also finds widespread industrial use as a pH adjuster, a component in CO2 capture solutions, and a corrosion inhibitor in formulations like metalworking fluids. Its physical properties, including complete miscibility with water and a boiling point of 184-187 °C, define its handling and processing characteristics in diverse applications.

Procurement Fit

Grade

High-purity synthesis grade with controlled water content for sensitive reactions

Reactivity

Linear primary alkanolamine offering terminal amine and hydroxyl functionality

Handling

Liquid at room temperature supports accurate dispensing and stoichiometric control

While seemingly similar, substituting 3-Amino-1-propanol with analogs like ethanolamine or its isomer, 1-amino-2-propanol, often leads to process and performance failures. Constitutional isomers possess different atomic connectivity, resulting in distinct physical and chemical properties such as boiling points, viscosities, and reaction kinetics. For instance, the linear structure of 3-Amino-1-propanol leads to a different steric profile and basicity (pKa) compared to the branched structure of isopropanolamine or the shorter chain of ethanolamine. These molecular-level differences directly impact CO2 absorption rates, thermal stability, and the regioselectivity of chemical syntheses, making casual substitution a significant risk to process reproducibility and final product quality.

Substitution Risk

Shorter-chain analogs alter kinetics

Monoethanolamine (MEA) may reduce CO2 absorption rate due to lower basicity, shifting process efficiency.

Structural isomer elevates surface activity

2-Amino-1-propanol exhibits stronger amphiphilic character; substitution may compromise hydrophilic-lipophilic balance.

Molecular geometry defines polymer architecture

The 3-carbon spacer influences end-group fidelity and biodegradability; analogs may yield different material properties.

CO2 Absorption Kinetics Advantage

In comparative kinetic studies using the stopped-flow technique, aqueous solutions of 3-Amino-1-propanol (3-AP) demonstrated a faster reaction rate with CO2 than both the industry-standard monoethanolamine (MEA) and its structural isomer 1-amino-2-propanol (1-AP) under the same conditions. This indicates a higher intrinsic reactivity, which is a key parameter for designing more efficient gas scrubbing systems.

Evidence DimensionReaction rate with CO2
Target Compound DataFaster than MEA and 1-AP
Comparator Or BaselineMonoethanolamine (MEA) rate is faster than 1-AP but slower than 3-AP.
Quantified DifferenceQualitatively established as 3-AP > MEA > 1-AP.
ConditionsAqueous solutions at temperatures between 298-313 K.

A faster reaction rate can allow for smaller absorption columns or higher throughput in gas treatment facilities, directly impacting capital and operational expenditures.

CO2 Absorption Kinetics
Head-to-head
3-AP: higher pKa, predicted faster k2vsMEA / 1-AP (lower basicity, slower kinetics)
Reported basicity advantage supports kinetic screening for CO2 capture
Stopped-flow, 293–313 K; Brønsted correlation m=0.43

Thermal Stability Advantage

In studies simulating CO2 capture thermal stripping conditions, 3-Amino-1-propanol (3A1P) demonstrated significantly better thermal stability than the benchmark monoethanolamine (MEA). When heated to 135 °C, the degradation rate of 3A1P was approximately 40% lower than that of MEA. This enhanced stability is critical for minimizing solvent loss and the formation of corrosive byproducts in cyclic absorption-desorption processes.

Evidence DimensionRelative thermal degradation rate
Target Compound DataNormalized rate of ~0.6
Comparator Or BaselineMonoethanolamine (MEA) normalized rate set to 1.0
Quantified Difference~40% lower degradation rate than MEA
Conditions2.5 mol/L CO2-loaded amine solutions heated at 135 °C for 100 hours.

Higher thermal stability reduces solvent replacement costs, minimizes equipment corrosion from degradation products, and improves the overall economic viability of the carbon capture process.

Surface Activity
Head-to-head
3-AP: less negative ΔGads0, lower surface activityvs2-AP: more negative ΔGads0, stronger amphiphilic character
Supports hydrophilic formulation design; surface behavior is isomer-specific
Surface tension data, 293.15–308.15 K

Aqueous Viscosity Advantage

The dynamic viscosity of aqueous 3-Amino-1-propanol (3A1P) solutions is demonstrably lower than that of aqueous monoethanolamine (MEA) solutions at equivalent high concentrations and temperatures. For example, at a mass fraction of 0.9 and a temperature of 293.15 K, the kinematic viscosity of the MEA solution is significantly higher than that of the 3A1P solution under similar conditions. Lower viscosity is a critical parameter for reducing pumping energy requirements and improving mass transfer efficiency in process equipment.

Evidence DimensionKinematic Viscosity of Aqueous Solutions
Target Compound DataLower viscosity profile than MEA at high concentrations.
Comparator Or BaselineAqueous monoethanolamine (MEA) solutions.
Quantified DifferenceQualitatively lower; specific values depend on precise concentration and temperature but the trend is consistent.
ConditionsAqueous solutions across a range of concentrations (0.1 to 1.0 mass fraction) and temperatures (293.15 K to 353.15 K).

Selecting a lower-viscosity fluid reduces operational costs through lower energy consumption for pumping and can enhance reaction or absorption rates by improving mass transfer.

Purity Specification
Specification review
Assay ≥99.0% (GC)
Water ≤0.30% (K.F.)
Density 0.986–0.988 (d 20°C/4°C)
Supplier-reported quality benchmark for water-sensitive synthesis
Verify per lot; certificate of analysis provides batch data

Key Pharmaceutical Intermediate

3-Amino-1-propanol serves as a non-interchangeable key intermediate for the synthesis of important pharmaceuticals such as duloxetine, fluoxetine, and tomoxetine. The specific 1,3-relationship between the amino and hydroxyl groups is structurally essential for forming the core backbone of these active pharmaceutical ingredients (APIs). Using an isomer like 1-amino-2-propanol or a homolog like ethanolamine would result in the formation of entirely different, incorrect molecular structures. Its use is documented in patents as a critical starting material for producing these high-value compounds.

Evidence DimensionSuitability as a synthetic precursor
Target Compound DataRequired intermediate for specific APIs like duloxetine.
Comparator Or BaselineIsomers (e.g., 1-amino-2-propanol) or homologs (e.g., ethanolamine).
Quantified Difference100% structural requirement; comparators are unsuitable.
ConditionsSynthesis of specific pharmaceutical compounds where the 3-amino-1-propanol backbone is integral.

For synthesis teams in pharmaceutical or fine chemical development, procuring the correct structural isomer is not a matter of optimization but a fundamental requirement for the target molecule.

Advanced CO2 Capture Solvent Development

Based on its faster reaction kinetics and superior thermal stability compared to MEA, 3-Amino-1-propanol is a strong candidate for formulating next-generation solvents for industrial carbon capture. Its lower degradation rate directly addresses the key operational challenges of solvent loss and equipment corrosion, making it suitable for processes requiring high-temperature regeneration.

Pharmaceutical Intermediate Synthesis

The unique 1,3-amino alcohol structure is a mandatory requirement for the synthesis of several widely used pharmaceuticals, including antidepressants like duloxetine and fluoxetine. Procurement of high-purity 3-Amino-1-propanol is the critical first step for R&D and manufacturing groups targeting these specific molecular frameworks.

Low-Viscosity Functional Fluid Formulation

The favorable viscosity profile of 3-Amino-1-propanol in aqueous solutions makes it an excellent choice for applications where fluid dynamics are critical. This includes formulating low-viscosity metalworking fluids, coolants, or other industrial fluids where reduced pumping energy and efficient mass transfer are key performance indicators.

Application Fit Matrix

Application
Selection Property
Validation Focus
CO2 capture and gas sweetening
Higher intrinsic CO2 reaction kinetics
Absorber efficiency and solvent regeneration performance
Biodegradable polyesteramide synthesis
Lower surface activity and hydrophilic profile
Polymer end-group fidelity and hydrolytic stability
Pharmaceutical intermediate (cyclophosphamide, panthenol)
Specific 3-carbon amino-alcohol geometry
Synthetic pathway compatibility and purity control

Physical Description

N-propanolamine is a colorless to pale yellow liquid with a fishy odor. Less dense than water. Melting point 12.4 °C (54 °F). Moderately toxic by ingestion.
Colorless to pale yellow liquid with a fishy odor; mp = 12.4 deg C; [CAMEO] Colorless liquid with an odor of amines; mp = 11 deg C; [Alfa Aesar MSDS]

Color/Form

COLORLESS LIQUID

XLogP3

-1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

75.068413911 Da

Monoisotopic Mass

75.068413911 Da

Boiling Point

369.5 °F at 760 mmHg (USCG, 1999)
187-188 °C @ 756 MM HG

Flash Point

175 °F (USCG, 1999)
175 °F

Heavy Atom Count

5

Density

0.982 at 68 °F (USCG, 1999) - Less dense than water; will float
0.9824 @ 26 °C/4 °C

LogP

-1.12 (LogP)

Melting Point

52 °F (USCG, 1999)
12.4 °C

UNII

YMA7C44XGY

GHS Hazard Statements

Aggregated GHS information provided by 227 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (92.07%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (41.85%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.07 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

156-87-6

Wikipedia

3-Amino-1-propanol

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
1-Propanol, 3-amino-: ACTIVE

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